

# Application Notes and Protocols for Promoter Analysis of Methyl Jasmonate-Responsive Genes

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## Compound of Interest

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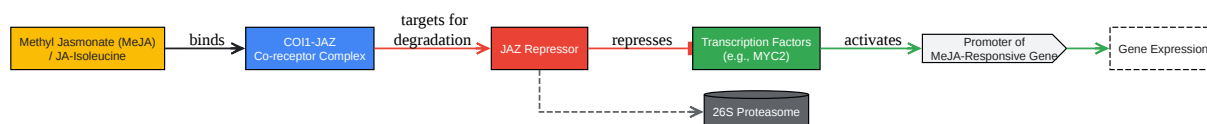
## Introduction

**Methyl jasmonate** (MeJA), and its free-acid form jasmonic acid (JA), are crucial lipid-derived signaling molecules in plants. They orchestrate a wide array of physiological processes, including defense responses against pathogens and herbivores, as well as developmental processes.[1][2] The activation of these responses is largely mediated by changes in gene expression, initiated by the binding of specific transcription factors to cis-acting regulatory elements within the promoters of MeJA-responsive genes.[1] Understanding this transcriptional regulation is fundamental for developing strategies to enhance plant resilience and for identifying novel bioactive compounds.

These application notes provide a comprehensive overview and detailed protocols for the analysis of promoters that are responsive to **methyl jasmonate**. The workflow covers the identification of MeJA-responsive genes, isolation and analysis of their promoters, and the characterization of protein-DNA interactions.

## Application Notes: The Jasmonate Signaling Pathway and Key Regulatory Elements

The canonical jasmonate signaling pathway is initiated by the perception of JA-isoleucine (the bioactive form of JA) by the F-box protein CORONATINE INSENSITIVE1 (COI1). This leads to the 26S proteasome-mediated degradation of Jasmonate ZIM-domain (JAZ) repressor proteins. The degradation of JAZ proteins liberates transcription factors, such as MYC2, which can then activate the expression of downstream JA-responsive genes.[2]



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**Figure 1:** Simplified Jasmonate (JA) Signaling Pathway.

## Key MeJA-Responsive cis-Acting Elements

Promoter analysis of various MeJA-inducible genes has led to the identification of several conserved cis-acting elements. These motifs serve as binding sites for transcription factors that modulate gene expression. A summary of prominent elements is provided below.

cis-Acting Element	Consensus Sequence	Found in Promoter of Gene(s)	Notes
G-box	CACGTG	Widely distributed, including in promoters of genes regulated by the transcription factor MYC2.[2][3]	Also involved in light and abscisic acid responses.[4]
TGACG-motif / as-1-like element	TGACG	Barley lipoxygenase 1, nopaline synthase (nos) promoter.[5][6]	Often found as inverted repeats. Binding site for bZIP transcription factors. [5] Can also be responsive to salicylic acid.[6]
JERE (Jasmonate and Elicitor Responsive Element)	---	Strictosidine synthase (Str) from Catharanthus roseus. [1]	Binds to AP2-domain proteins like ORCAs. [1]
JARE (JA-responsive element)	G(C)TCCTGA	AtJMT (jasmonic acid carboxyl methyltransferase).[7]	A novel element distinct from previously reported MeJA-responsive motifs.[7]
GCC-box	AGCCGCC	Found enriched in MeJA-inducible genes whose expression is suppressed by salicylic acid.[3]	Target of transcription factors like ORA59.[3]
W-box	TGACY	Enriched in promoters of genes involved in SA/JA crosstalk.[3]	Typically binds WRKY transcription factors.
CGTCA-motif	CGTCA	Found upstream of MeJA-responsive long	A core motif for MeJA responsiveness.

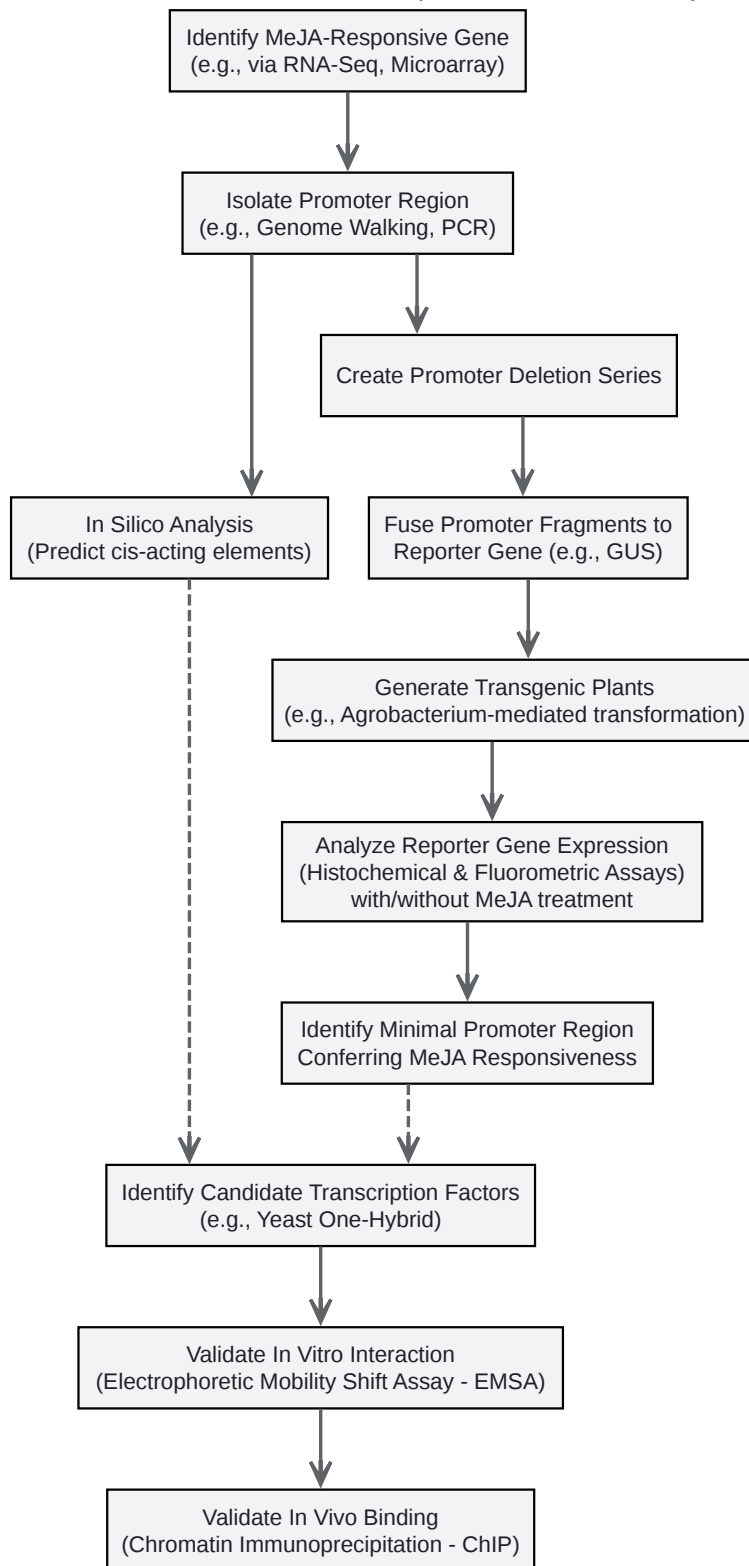
noncoding RNAs in  
tobacco.[8]

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## Experimental Workflow for Promoter Analysis

A typical workflow for analyzing the promoter of a putative MeJA-responsive gene involves several stages, from the initial identification of the gene to the in vivo validation of transcription factor binding.

## General Workflow for MeJA-Responsive Promoter Analysis

[Click to download full resolution via product page](#)**Figure 2:** Workflow for MeJA-Responsive Promoter Analysis.

## Detailed Experimental Protocols

The following sections provide detailed protocols for the key experimental techniques used in promoter analysis.

### Protocol 1: Promoter Deletion and GUS Reporter Fusion

This protocol describes the creation of a series of promoter deletions fused to the  $\beta$ -glucuronidase (GUS) reporter gene, a common method for identifying functional regions of a promoter.[\[5\]](#)[\[9\]](#)

#### 1.1. Promoter Fragment Amplification:

- Design a series of forward primers that anneal at different positions within the promoter of interest. All forward primers should contain a restriction site at their 5' end (e.g., BamHI).
- Design a single reverse primer that anneals at the 3' end of the promoter, just upstream of the start codon (ATG). This primer should contain a different restriction site at its 5' end (e.g., NcoI).
- Perform PCR using high-fidelity DNA polymerase with genomic DNA as the template to amplify the different length promoter fragments.

#### 1.2. Vector Ligation:

- Digest the amplified promoter fragments and the recipient vector (e.g., pCAMBIA series containing a promoterless GUS gene) with the selected restriction enzymes.
- Purify the digested fragments and vector.
- Ligate the promoter fragments into the vector upstream of the GUS gene using T4 DNA Ligase.

#### 1.3. Transformation into E. coli and Plasmid Verification:

- Transform the ligation products into competent E. coli cells.
- Select for transformed colonies on appropriate antibiotic plates.

- Isolate plasmid DNA from several colonies and verify the correct insertion of the promoter fragments via restriction digest and Sanger sequencing.

#### 1.4. Transformation into *Agrobacterium tumefaciens*:

- Transform the verified plasmids into a suitable *Agrobacterium tumefaciens* strain (e.g., LBA4404).[\[10\]](#)

#### 1.5. Plant Transformation:

- Use the transformed *Agrobacterium* to transform your plant system of interest (e.g., *Arabidopsis thaliana*) using a method like floral infiltration.[\[11\]](#)
- Select transgenic plants (T1 generation) on a selection medium (e.g., containing hygromycin or kanamycin).
- Allow T1 plants to self-pollinate and collect T2 seeds. Screen T2 plants to identify homozygous lines for subsequent analysis.[\[9\]](#)[\[11\]](#)

## Protocol 2: Histochemical and Quantitative GUS Assays

Once homozygous transgenic lines are established, GUS expression can be analyzed to determine the activity of the promoter fragments in response to MeJA.

#### 2.1. MeJA Treatment:

- Grow seedlings of each transgenic line under standard conditions.
- For treatment, spray seedlings with a solution of MeJA (e.g., 50-100  $\mu$ M in a solution containing a surfactant like Tween-20) or grow them on MeJA-containing media. Use a mock solution for control plants.[\[12\]](#)[\[13\]](#)
- Harvest tissues at various time points after treatment.

#### 2.2. Histochemical (Qualitative) GUS Staining:[\[9\]](#)[\[14\]](#)

- Harvest whole seedlings or specific tissues and place them in ice-cold 90% acetone for 20 minutes.

- Wash the samples with staining buffer without the substrate.
- Immerse the tissues in GUS staining solution:
  - 50 mM Sodium Phosphate Buffer (pH 7.2)
  - 0.5 mM Potassium Ferrocyanide
  - 0.5 mM Potassium Ferricyanide
  - 0.2% Triton X-100
  - 2 mM 5-bromo-4-chloro-3-indolyl- $\beta$ -D-glucuronic acid (X-Gluc) (added from a stock dissolved in DMF)
- Infiltrate the tissues with the staining solution under a vacuum for 15-20 minutes.
- Incubate the samples at 37°C for 4-16 hours, or until blue color develops.[\[15\]](#) The incubation time should be determined empirically.[\[15\]](#)
- Stop the reaction by removing the staining solution.
- De-stain the tissues by washing with a series of ethanol concentrations (e.g., 70%, 95%, 100%) to remove chlorophyll.
- Visualize and document the blue staining pattern using a dissecting or light microscope.

### 2.3. Fluorometric (Quantitative) GUS Assay:[\[9\]](#)[\[10\]](#)

- Harvest approximately 100 mg of tissue from control and MeJA-treated plants and freeze immediately in liquid nitrogen.
- Homogenize the tissue in 100  $\mu$ L of ice-cold GUS extraction buffer:
  - 50 mM Sodium Phosphate Buffer (pH 7.0)
  - 10 mM EDTA
  - 0.1% Triton X-100



- 0.1% N-lauroylsarcosine sodium salt
- 10 mM  $\beta$ -mercaptoethanol (added fresh)
- Centrifuge the homogenate at 13,000-14,000 x g for 5-10 minutes at 4°C.
- Transfer the supernatant (total soluble protein) to a new tube. Determine the protein concentration using a standard method (e.g., Bradford assay).
- For the assay, add a known amount of protein extract (e.g., 50  $\mu$ L) to 450  $\mu$ L of extraction buffer containing 1 mM 4-methylumbelliferyl- $\beta$ -D-glucuronide (MUG).
- Incubate the reaction at 37°C. Take aliquots at several time points (e.g., 0, 30, 60, 90 minutes).
- Stop the reaction for each aliquot by adding it to a large volume of stop buffer (0.2 M  $\text{Na}_2\text{CO}_3$ ).
- Measure the fluorescence of the product (4-methylumbelliferone, 4-MU) using a spectrofluorometer with an excitation wavelength of 365 nm and an emission wavelength of 455 nm.
- Calculate GUS activity (e.g., in pmol 4-MU / min / mg protein) using a standard curve prepared with known concentrations of 4-MU.

## Protocol 3: Electrophoretic Mobility Shift Assay (EMSA)

EMSA is an in vitro technique used to detect the interaction between a protein (e.g., a transcription factor) and a specific DNA fragment (e.g., a putative cis-element).<sup>[16][17]</sup> The principle is that a protein-DNA complex migrates more slowly through a non-denaturing gel than the free DNA probe.<sup>[18][19]</sup>

### 3.1. Probe Preparation:

- Synthesize complementary oligonucleotides (20-50 bp) corresponding to the putative cis-acting element.

- Label one of the oligos at the 5' end with a non-radioactive tag (e.g., biotin, IRDye) or a radioactive tag (e.g.,  $^{32}\text{P}$ ).[\[19\]](#)
- Anneal the labeled oligo with its unlabeled complement to create a double-stranded, labeled probe.

### 3.2. Protein Extraction or Synthesis:

- Extract total nuclear protein from plant tissues or use an in vitro transcription/translation system to synthesize the candidate transcription factor.

### 3.3. Binding Reaction:

- In a microcentrifuge tube, combine the following on ice:
  - Nuclear protein extract (2-5  $\mu\text{g}$ ) or purified protein
  - 10x Binding Buffer (composition varies, but typically contains Tris-HCl, KCl,  $\text{MgCl}_2$ , glycerol, and DTT)
  - Poly(dI-dC) (a non-specific competitor DNA to reduce non-specific binding)
  - Nuclease-free water to a final volume of  $\sim 19 \mu\text{L}$ .
- Incubate on ice for 10-15 minutes.
- Add 1  $\mu\text{L}$  of the labeled probe.
- Incubate at room temperature for 20-30 minutes to allow binding.[\[16\]](#)
- For competition assays (to prove specificity): Before adding the labeled probe, add a 50-100 fold molar excess of an unlabeled "cold" competitor probe (identical to the labeled probe) or a mutated/unrelated competitor probe.[\[18\]](#)

### 3.4. Electrophoresis:

- Prepare a non-denaturing polyacrylamide gel (e.g., 6.5% TBE gel).[\[16\]](#)

- Pre-run the gel at 100-120 V for 10-30 minutes in cold 0.5x TBE buffer.[\[16\]](#)
- Add loading dye to the binding reactions and load the samples onto the gel.
- Run the gel at a constant voltage (e.g., 100 V) at 4°C until the dye front is near the bottom.  
[\[16\]](#)

### 3.5. Detection:

- If using a biotinylated probe, transfer the DNA from the gel to a nylon membrane and detect using a streptavidin-HRP conjugate and a chemiluminescent substrate.
- If using an IRDye probe, the gel can be imaged directly in an infrared imager.[\[19\]](#)
- If using a  $^{32}\text{P}$ -labeled probe, dry the gel and expose it to X-ray film or a phosphor screen for autoradiography.[\[17\]](#)

## Protocol 4: Chromatin Immunoprecipitation (ChIP) Assay

ChIP is a powerful technique to confirm that a specific protein is bound to a particular DNA sequence in vivo.[\[20\]](#)[\[21\]](#)

### 4.1. Cross-linking and Chromatin Preparation:

- Harvest plant tissue (e.g., 1-2 g of seedlings).
- Perform in vivo cross-linking by incubating the tissue in a 1% formaldehyde solution under a vacuum for 10-15 minutes.[\[20\]](#)
- Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubating for 5 minutes.[\[20\]](#)
- Rinse the tissue, freeze in liquid nitrogen, and grind to a fine powder.
- Isolate nuclei from the ground tissue using appropriate buffers.

- Lyse the nuclei and shear the chromatin into fragments of 200-1000 bp. This is typically done by sonication or enzymatic digestion with micrococcal nuclease (MNase).[\[22\]](#)[\[23\]](#) The optimal conditions must be determined empirically.[\[23\]](#)

#### 4.2. Immunoprecipitation:

- Take a small aliquot of the sheared chromatin to serve as the "Input" control.
- Incubate the remaining chromatin overnight at 4°C with a specific antibody against the transcription factor of interest.
- As a negative control, set up a parallel reaction using a non-specific antibody (e.g., normal rabbit IgG).[\[24\]](#)
- Add Protein A/G-coated magnetic or agarose beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.[\[22\]](#)

#### 4.3. Washing and Elution:

- Wash the beads sequentially with a series of low-salt, high-salt, LiCl, and TE buffers to remove non-specifically bound chromatin.[\[24\]](#)
- Elute the protein-DNA complexes from the beads using an elution buffer (e.g., containing SDS).

#### 4.4. Reverse Cross-linking and DNA Purification:

- Reverse the formaldehyde cross-links by incubating the eluted samples and the "Input" control at 65°C overnight.[\[24\]](#)
- Treat the samples with RNase A and then Proteinase K to remove RNA and proteins.[\[23\]](#)
- Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.

#### 4.5. DNA Analysis (qPCR):

- Perform quantitative PCR (qPCR) on the immunoprecipitated DNA and the Input DNA.

- Use primers designed to amplify the specific promoter region containing the putative cis-element.
- Also, use primers for a control genomic region not expected to be bound by the transcription factor.
- Calculate the enrichment of the target promoter region in the antibody-treated sample relative to the negative control and normalized to the input. A significant enrichment indicates in vivo binding of the transcription factor to the promoter.

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